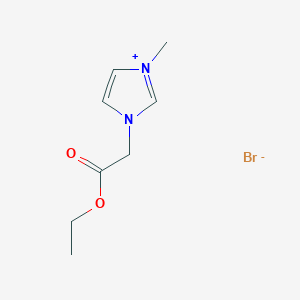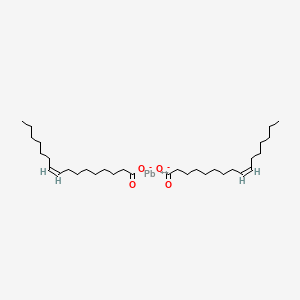
1,2-Dibromo-3-nitro-5-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dibromo-3-nitro-5-(trifluoromethyl)benzene is an aromatic compound with the molecular formula C7H2Br2F3NO2 It is characterized by the presence of bromine, nitro, and trifluoromethyl groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
1,2-Dibromo-3-nitro-5-(trifluoromethyl)benzene can be synthesized through a multi-step process involving the bromination and nitration of a trifluoromethyl-substituted benzene derivative. The typical synthetic route includes:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
1,2-Dibromo-3-nitro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or using tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Oxidation Reactions: The trifluoromethyl group can undergo oxidation under specific conditions to form carboxylic acids or other functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., copper(I) iodide).
Reduction: Hydrogen gas, palladium on carbon (Pd/C), tin(II) chloride, hydrochloric acid.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Major Products
Substitution: Formation of substituted benzene derivatives with various functional groups.
Reduction: Formation of 1,2-dibromo-3-amino-5-(trifluoromethyl)benzene.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
科学的研究の応用
1,2-Dibromo-3-nitro-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals, including dyes, pigments, and polymers.
作用機序
The mechanism of action of 1,2-Dibromo-3-nitro-5-(trifluoromethyl)benzene involves its interaction with various molecular targets and pathways. The presence of electron-withdrawing groups such as nitro and trifluoromethyl groups can influence the compound’s reactivity and interactions with enzymes, receptors, and other biomolecules. The bromine atoms can participate in substitution reactions, leading to the formation of new compounds with potential biological activity.
類似化合物との比較
1,2-Dibromo-3-nitro-5-(trifluoromethyl)benzene can be compared with other similar compounds such as:
1,2-Dibromo-5-fluoro-3-(trifluoromethyl)benzene: Similar structure but with a fluorine atom instead of a nitro group.
3,5-Bis(trifluoromethyl)nitrobenzene: Contains two trifluoromethyl groups and a nitro group but lacks bromine atoms.
1,3-Dibromo-5-(trifluoromethyl)benzene: Similar structure but lacks the nitro group.
The uniqueness of this compound lies in its combination of bromine, nitro, and trifluoromethyl groups, which confer distinct chemical properties and reactivity compared to its analogs .
特性
CAS番号 |
126538-90-7 |
|---|---|
分子式 |
C7H2Br2F3NO2 |
分子量 |
348.90 g/mol |
IUPAC名 |
1,2-dibromo-3-nitro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H2Br2F3NO2/c8-4-1-3(7(10,11)12)2-5(6(4)9)13(14)15/h1-2H |
InChIキー |
JHYFHMOQGIWSSF-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Br)Br)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


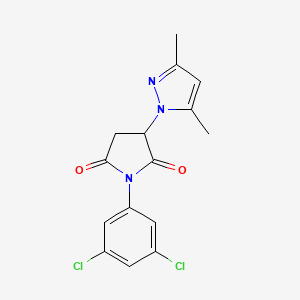
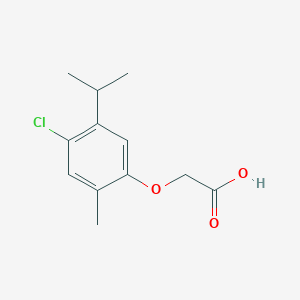
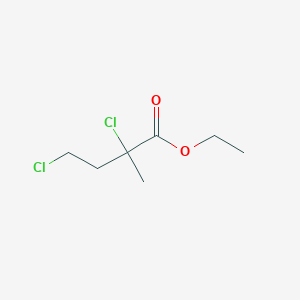

![2,2-Di-tert-butyl-4,4,6,6-tetramethyl-1-thiaspiro[2.3]hexane](/img/structure/B14136994.png)
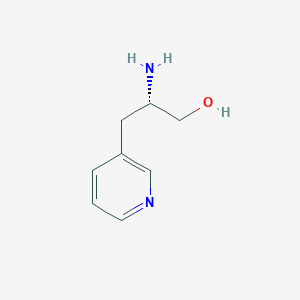
![2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((4-fluorophenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B14137000.png)
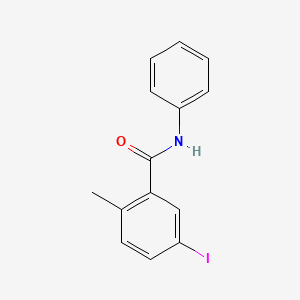
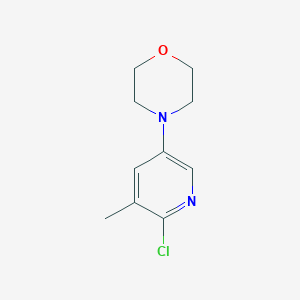
![Phosphine, [(methylsilylidyne)tris(methylene)]tris[dimethyl-](/img/structure/B14137025.png)


